![molecular formula C10H13ClFNO2 B5155573 1-(4-fluorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride](/img/structure/B5155573.png)
1-(4-fluorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-fluorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, a related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized through such methods, highlighting the complexity and versatility of synthetic routes for these compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of closely related compounds often involves significant planning and analysis, including the use of crystallography and spectroscopic methods. For instance, the crystal structure of certain organic compounds has been elucidated, providing insights into their conformational dynamics and the impact of functional groups on their overall geometry (R. Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely, with their functional groups undergoing various chemical transformations. For instance, cyclization, bromination, and amination reactions are common, and the conditions under which these reactions occur can significantly affect the yield and purity of the final product (Tan Bin, 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-10(2,12-14)9(13)7-3-5-8(11)6-4-7;/h3-6,12,14H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECBHAZAQWADEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)F)NO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5837439 |
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